3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine is a heterocyclic compound belonging to the class of isothiazolo[5,4-b]pyridines. This compound features a bromine atom and a trifluoromethyl group, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and agrochemicals. The structure is characterized by a fused isothiazole and pyridine ring system, which enhances its biological activity.
This compound can be classified under heterocyclic compounds due to its cyclic structure containing different elements (nitrogen and sulfur). It is often studied for its potential pharmaceutical applications, particularly in the development of new therapeutic agents. The synthesis of 3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine has been documented in various chemical literature and patents, indicating its relevance in ongoing research.
The synthesis of 3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine typically involves several key steps:
The reactions are generally conducted in organic solvents such as tetrahydrofuran or dichloromethane, under controlled temperatures ranging from 0° to 30°C. Reaction times may vary from several hours to overnight depending on the specific conditions and reagents used .
The molecular structure of 3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine can be represented as follows:
The compound consists of:
3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine can participate in various chemical reactions:
The reactions are typically performed under inert atmospheres to avoid moisture and air interference, often utilizing bases such as sodium hydride or potassium carbonate to facilitate nucleophilic attacks .
The mechanism of action for compounds like 3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine often involves interaction with biological targets such as enzymes or receptors.
Studies have indicated that modifications in the substituents can lead to varying degrees of biological activity, suggesting that structure-activity relationships are crucial for optimizing therapeutic efficacy .
Relevant data indicates that the presence of both bromine and trifluoromethyl groups significantly affects its reactivity and interaction with biological systems .
3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine has potential applications in:
Systematic naming of this compound follows IUPAC conventions for fused heterocyclic systems. The parent structure is identified as isothiazolo[5,4-b]pyridine, indicating fusion between isothiazole (positions 5,4) and pyridine (position b) rings. The numbering scheme assigns position 3 to the isothiazole ring, with bromine at this location. The pyridine ring bears substituents at positions 4 (methyl group) and 6 (trifluoromethyl group). Crucially, structural isomerism arises concerning the relative positioning of methyl and trifluoromethyl groups. While the compound with CAS 296797-18-7 is designated as 3-bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine, the isomer with CAS 296797-19-8 is named 3-bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine [1] [2] [3]. This distinction significantly impacts electronic distribution and reactivity patterns.
The compound's structural identity is further defined by:
Table 1: Nomenclature and Identifiers for Isothiazolopyridine Isomers
Compound Name | CAS Number | MDL Number | Molecular Weight |
---|---|---|---|
3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine | 296797-18-7 | MFCD00473265 | 297.10 |
3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine | 296797-19-8 | MFCD00470227 | 297.10 |
The synthetic exploration of isothiazolopyridines emerged prominently in the late 20th century alongside growing interest in fused heterocyclic systems for pharmaceutical applications. The development of 3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine specifically gained traction through the early 2000s, with CAS registration (296797-18-7) documented before 2003. Its synthesis typically involves multi-step sequences starting from appropriately substituted pyridine or isothiazole precursors. Key synthetic challenges include achieving regioselective bromination at the isothiazole C-3 position and controlling the orientation during ring fusion to ensure proper substituent placement [3] [5].
The compound's synthetic relevance stems from several factors:
The strategic incorporation of bromine and trifluoromethyl groups within this heterocyclic framework imparts critical physicochemical and biointeraction properties essential for modern drug design. These substituents function synergistically with the electron-deficient bicyclic system to create molecules with tailored biological activity profiles.
The bromine atom serves multiple roles:
The trifluoromethyl group contributes indispensable properties:
Table 2: Key Physicochemical Properties of 3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine
Property | Value | Conditions/Prediction Method |
---|---|---|
Molecular Weight | 297.09–297.10 g/mol | - |
Boiling Point | 228.3±40.0 °C | Predicted |
Density | 1.795±0.06 g/cm³ | Predicted |
pKa | -1.10±0.50 | Predicted (indicating strong acidity of conjugate acid) |
Long-Term Storage | Cool, dry place | Recommended storage conditions [3] [6] |
The trifluoromethyl group's position significantly influences molecular properties. When located at the pyridine 6-position (adjacent to the ring fusion), it exerts different electronic effects compared to placement at position 4. This positional variance between the two primary isomers (CAS 296797-18-7 vs. 296797-19-8) creates distinct electronic profiles that impact dipole moments, hydrogen bonding capacity, and overall molecular polarity. These differences become crucial in drug design when optimizing target binding interactions and ADME properties [3] [4] [5].
The combination of bromine and trifluoromethyl substituents on this bicyclic scaffold creates a multifunctional building block with exceptional versatility for medicinal chemistry. The commercial availability of this compound, though limited and expensive (priced at approximately $501.91/5mg), underscores its specialized value in pharmaceutical research. Current suppliers include Chemical Block Ltd. (Russia), AKos Consulting & Solutions GmbH (Germany), and American Custom Chemicals Corporation, reflecting global research utilization [3] [5] [6].
Table 3: Commercial Availability and Research Applications
Supplier | Region | CAS Handled | Primary Research Application |
---|---|---|---|
American Custom Chemicals Corporation | United States | 296797-18-7 | Pharmaceutical intermediate synthesis |
BLD Pharmatech | Global | 296797-19-8 (isomer) | Cold-chain transported specialty chemical |
AKos Consulting & Solutions GmbH | Germany | Both isomers | High-value heterocyclic building block |
AK Scientific, Inc. | United States | 296797-18-7 | Long-term storage for research applications |
The structural features of 3-bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine collectively contribute to its importance in developing enzyme inhibitors, receptor modulators, and agricultural chemicals. Future research directions will likely explore its incorporation into PROTACs (proteolysis-targeting chimeras), covalent inhibitors leveraging the bromine functionality, and fluorescent tags for biochemical probes. As synthetic methodologies advance, particularly in late-stage fluorination and catalytic borylation, the accessibility and derivatization of this complex scaffold will further expand its utility in drug discovery pipelines [3] [4] [6].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1